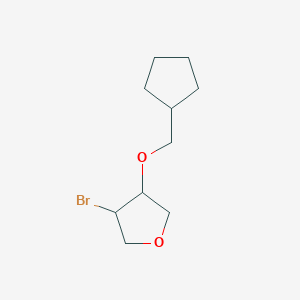
5-Chloro-N-cyclobutylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Chloro-N-cyclobutylpyrazin-2-amine typically involves the reaction of cyclobutylamine with 5-chloropyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product
Análisis De Reacciones Químicas
5-Chloro-N-cyclobutylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-N-cyclobutylpyrazin-2-amine is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 5-Chloro-N-cyclobutylpyrazin-2-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved likely include inhibition of enzyme activity or modulation of receptor function, leading to changes in cellular processes .
Comparación Con Compuestos Similares
5-Chloro-N-cyclobutylpyrazin-2-amine can be compared with other similar compounds, such as:
- 5-Chloro-N-propylpyrazin-2-amine
- 5-Chloro-N-ethylpyrazin-2-amine
- 5-Chloro-N-cyclohexylpyrazin-2-amine
- 6-Chloro-N-cyclohexylpyrazin-2-amine
These compounds share a similar pyrazine core structure but differ in the substituents attached to the nitrogen atom. The uniqueness of this compound lies in its cyclobutyl group, which may confer different chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H10ClN3 |
|---|---|
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
5-chloro-N-cyclobutylpyrazin-2-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-11-8(5-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |
Clave InChI |
YQGXMJQZTAKFGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC2=CN=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13317737.png)
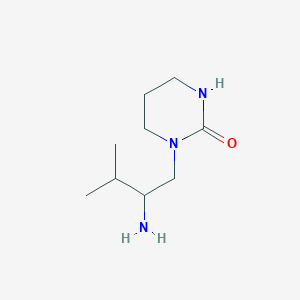
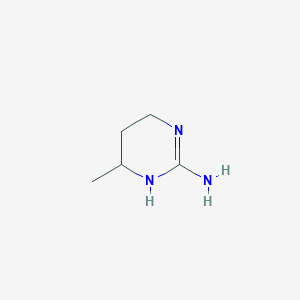
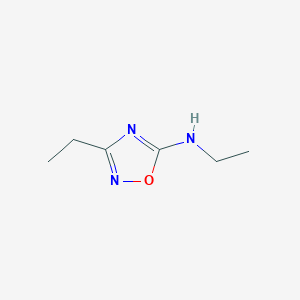
![2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13317775.png)

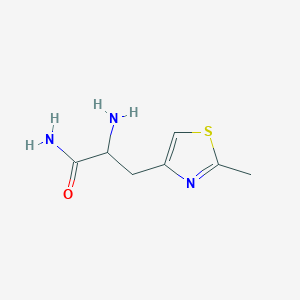
![4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13317788.png)
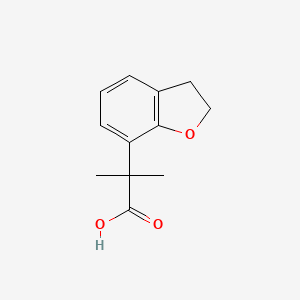
![10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13317796.png)



